1-benzyl-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
1-benzyl-1H-imidazole-4,5-dicarbonitrile is a chemical compound with the molecular formula C₁₂H₈N₄ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 1-benzyl-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-benzyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitrile groups, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group or the imidazole ring. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-benzyl-1H-imidazole-4,5-dicarbonitrile can be compared with other similar compounds such as:
1H-imidazole-4,5-dicarbonitrile: Lacks the benzyl group, which may affect its reactivity and applications.
3-nitro-1,2,4-triazole: Another nitrogen-containing heterocycle with different chemical properties and applications.
1H-tetrazole: A five-membered ring with four nitrogen atoms, used in different chemical and pharmaceutical applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzylimidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c13-6-11-12(7-14)16(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGFMRUOIMQNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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